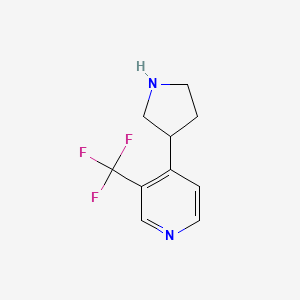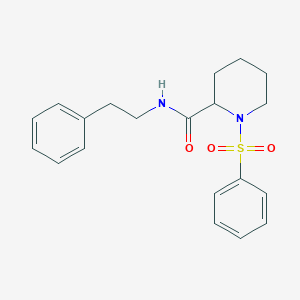
1-(benzenesulfonyl)-N-(2-phenylethyl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-N-(2-phenylethyl)piperidine-2-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-N-(2-phenylethyl)piperidine-2-carboxamide typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, typically using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of 2-Phenylethyl Group: The 2-phenylethyl group can be attached through a nucleophilic substitution reaction, using an appropriate phenylethyl halide.
Formation of Carboxamide: The carboxamide group is introduced through an amidation reaction, often using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-N-(2-phenylethyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and amines are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and pathways.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-N-(2-phenylethyl)piperidine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(Benzenesulfonyl)piperidine: Lacks the 2-phenylethyl and carboxamide groups.
N-(2-Phenylethyl)piperidine-2-carboxamide: Lacks the benzenesulfonyl group.
1-(Benzenesulfonyl)-N-methylpiperidine-2-carboxamide: Contains a methyl group instead of the 2-phenylethyl group.
Uniqueness
1-(Benzenesulfonyl)-N-(2-phenylethyl)piperidine-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with desired activities.
Properties
Molecular Formula |
C20H24N2O3S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-N-(2-phenylethyl)piperidine-2-carboxamide |
InChI |
InChI=1S/C20H24N2O3S/c23-20(21-15-14-17-9-3-1-4-10-17)19-13-7-8-16-22(19)26(24,25)18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16H2,(H,21,23) |
InChI Key |
OBDBWBFWAREAGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B13587671.png)
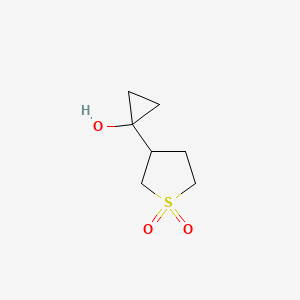
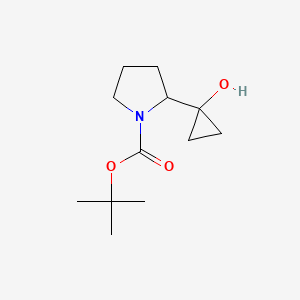



![5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13587720.png)
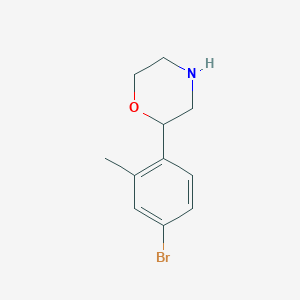
![Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate](/img/structure/B13587734.png)
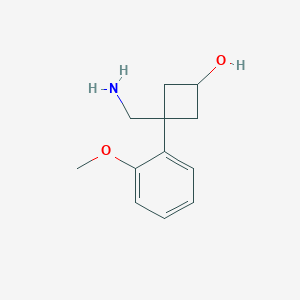

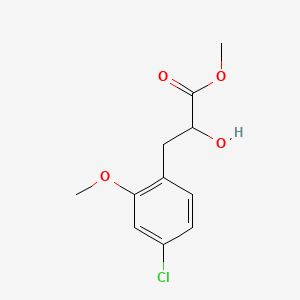
![Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate](/img/structure/B13587776.png)
